Guaifenesin dimer

Descripción

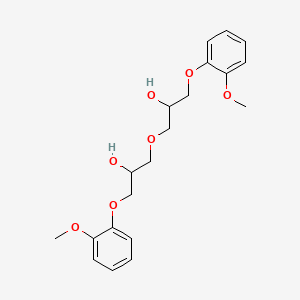

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-[2-hydroxy-3-(2-methoxyphenoxy)propoxy]-3-(2-methoxyphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O7/c1-23-17-7-3-5-9-19(17)26-13-15(21)11-25-12-16(22)14-27-20-10-6-4-8-18(20)24-2/h3-10,15-16,21-22H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKSAYSHFVIMCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(COCC(COC2=CC=CC=C2OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797132-23-0 | |

| Record name | 1,1'-Oxybis(3-(2-methoxyphenoxy)propan-2-ol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797132230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-OXYBIS(3-(2-METHOXYPHENOXY)PROPAN-2-OL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8TYB3Y6YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Guaifenesin Dimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Guaifenesin Dimer, a known process-related impurity in the manufacturing of Guaifenesin. The dimer is identified as 1,3-Bis(2-methoxyphenoxy)propan-2-ol. This document details a plausible synthetic route based on the Williamson ether synthesis, outlines purification strategies, and describes analytical methods for its characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication in a research and development setting.

Introduction

Guaifenesin, an expectorant widely used in cough and cold remedies, can undergo dimerization during its synthesis, leading to the formation of 1,3-Bis(2-methoxyphenoxy)propan-2-ol, referred to herein as this compound or Guaifenesin Impurity D. The presence of this and other impurities is strictly regulated in pharmaceutical formulations, necessitating robust methods for its synthesis as a reference standard and its subsequent characterization for analytical method development and validation. This guide provides detailed methodologies for these purposes.

Synthesis of this compound

The synthesis of this compound can be achieved through a Williamson ether synthesis, a well-established method for forming ethers from an organohalide and an alkoxide.[1][2][3] In this case, two equivalents of guaiacol (2-methoxyphenol) react with one equivalent of a three-carbon dielectrophile, such as epichlorohydrin, in the presence of a base.

Proposed Synthetic Pathway

The reaction proceeds in a stepwise manner. First, the phenoxide of guaiacol is formed in situ by a base. This nucleophile then attacks the electrophilic carbon of epichlorohydrin, opening the epoxide ring. A second molecule of guaiacol phenoxide then displaces the chloride, yielding the final dimer product.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol

This protocol is a representative procedure based on analogous chemical transformations.[4][5]

Materials:

-

Guaiacol (2-methoxyphenol)

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of guaiacol (2.0 equivalents) in toluene, add a solution of sodium hydroxide (2.2 equivalents) in water.

-

Heat the mixture to reflux and add epichlorohydrin (1.0 equivalent) dropwise over 30 minutes.

-

Maintain the reaction at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 1,3-Bis(2-methoxyphenoxy)propan-2-ol.

Table 1: Summary of Synthesis Parameters

| Parameter | Value |

| Reactant 1 | Guaiacol |

| Reactant 2 | Epichlorohydrin |

| Base | Sodium Hydroxide |

| Solvent | Toluene |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Purification Method | Column Chromatography |

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the synthesized dimer and for its quantification in drug substances and products.[6][7][8][9]

Caption: General workflow for HPLC analysis of this compound.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1 M Ammonium Acetate Buffer (pH 6.8) |

| Mobile Phase B | Acetonitrile:Methanol (80:20) |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation of the synthesized molecule.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.[10][11][12]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| ¹H NMR (CDCl₃) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 6.8 - 7.2 | m | 8H | Ar-H |

| Methine Proton | ~4.3 | m | 1H | CH-OH |

| Methylene Protons | ~4.2 | d | 4H | O-CH₂ |

| Methoxy Protons | ~3.9 | s | 6H | O-CH₃ |

| Hydroxyl Proton | Variable | br s | 1H | OH |

| ¹³C NMR (CDCl₃) | Predicted δ (ppm) | Assignment | ||

| Aromatic Carbons | 110 - 150 | Ar-C | ||

| Methine Carbon | ~70 | CH-OH | ||

| Methylene Carbons | ~72 | O-CH₂ | ||

| Methoxy Carbons | ~56 | O-CH₃ |

Note: These are predicted values and may vary slightly from experimental data.

IR spectroscopy is used to identify the functional groups present in the molecule.[13]

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad, Medium | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| 1600 - 1450 | Strong | C=C stretch (aromatic) |

| 1250 - 1000 | Strong | C-O stretch (ether and alcohol) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[14]

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) |

| [M+H]⁺ | 305.1389 |

| [M+Na]⁺ | 327.1208 |

| Major Fragments | |

| Loss of H₂O | 287.1283 |

| Cleavage of C-O bond | Various fragments corresponding to guaiacol and propanediol moieties |

Conclusion

This technical guide has detailed a comprehensive approach to the synthesis and characterization of this compound (1,3-Bis(2-methoxyphenoxy)propan-2-ol). The provided experimental protocols and analytical methods serve as a valuable resource for researchers and scientists in the pharmaceutical industry for the purposes of impurity reference standard synthesis, analytical method development, and quality control. The structured presentation of data and visual workflows are intended to enhance the practical application of this information.

References

- 1. byjus.com [byjus.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. 3-(3-Methoxyphenoxy)propane-1,2-diol | 17131-51-0 | Benchchem [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. HPLC Analysis of Guaifenesin and Impurity A and B on Ascentis® Express C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

- 7. helixchrom.com [helixchrom.com]

- 8. globaljournals.org [globaljournals.org]

- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 10. rsc.org [rsc.org]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. docbrown.info [docbrown.info]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. docbrown.info [docbrown.info]

Unraveling the Complexity: A Technical Guide to the Chemical Structure Elucidation of Guaifenesin Dimers

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the chemical structure elucidation of dimeric impurities associated with Guaifenesin. Through a comprehensive review of analytical methodologies and data interpretation, this document aims to facilitate the identification and characterization of these process-related and degradation impurities, ensuring the quality and safety of pharmaceutical products containing Guaifenesin.

Introduction to Guaifenesin and its Impurities

Guaifenesin, chemically known as 3-(2-methoxyphenoxy)propane-1,2-diol, is a widely used expectorant. During its synthesis, formulation, and storage, various related substances and degradation products can emerge. Among these are impurities that have been identified and, in some contexts, referred to as "Guaifenesin dimers." This guide focuses on the structural elucidation of two such prominent impurities: Guaifenesin Impurity D and Guaifenesin Impurity C . Understanding the precise chemical structures of these impurities is paramount for developing robust analytical methods for their control in drug substances and products.

Chemical Structures of Guaifenesin "Dimers"

Two primary compounds are often discussed in the context of Guaifenesin dimers. It is crucial to distinguish between them as they differ in their chemical nature.

Guaifenesin Impurity D: 1,3-bis(2-methoxyphenoxy)propan-2-ol

This impurity, while sometimes referred to as a dimer, is not a true dimer formed from two molecules of Guaifenesin. Instead, it is a symmetrically substituted propanol derivative.

-

Chemical Name: 1,3-bis(2-methoxyphenoxy)propan-2-ol

-

Molecular Formula: C₁₇H₂₀O₅

-

Molecular Weight: 304.34 g/mol

-

CAS Number: 16929-60-5

Guaifenesin Impurity C: 1,1'-Oxybis(3-(2-methoxyphenoxy)propan-2-ol)

This compound is a true ether-linked dimer of Guaifenesin, likely formed through a dehydration reaction between two Guaifenesin molecules.

-

Chemical Name: 1,1'-Oxybis(3-(2-methoxyphenoxy)propan-2-ol)

-

Molecular Formula: C₂₀H₂₆O₇

-

Molecular Weight: 378.42 g/mol

-

CAS Number: 1797132-23-0

Analytical Data and Characterization

The definitive identification of these dimeric impurities relies on a combination of chromatographic and spectroscopic techniques. While full spectral data is often proprietary and supplied with the purchase of certified reference standards, the following tables summarize the key analytical data required for their characterization.

Quantitative Data Summary

| Parameter | Guaifenesin | Guaifenesin Impurity D | Guaifenesin Impurity C |

| Molecular Formula | C₁₀H₁₄O₄ | C₁₇H₂₀O₅ | C₂₀H₂₆O₇ |

| Molecular Weight | 198.22 g/mol | 304.34 g/mol | 378.42 g/mol |

| CAS Number | 93-14-1 | 16929-60-5 | 1797132-23-0 |

Spectroscopic Data for Structure Elucidation (Representative)

Note: The following represents the expected data from spectroscopic analysis. Actual spectra should be compared against certified reference standards.

| Technique | Guaifenesin Impurity D | Guaifenesin Impurity C |

| ¹H NMR | Signals corresponding to two methoxy groups, aromatic protons from two phenyl rings, and protons of the propan-2-ol backbone. | Signals corresponding to two methoxy groups, aromatic protons from two phenyl rings, and protons of the two propan-2-ol units linked by an ether bond. |

| ¹³C NMR | Carbon signals for two methoxy groups, two sets of aromatic carbons, and the carbons of the propan-2-ol backbone. | Carbon signals for two methoxy groups, two sets of aromatic carbons, and the carbons of the two ether-linked propan-2-ol units. |

| Mass Spec (MS) | A molecular ion peak (or adducts) corresponding to the molecular weight of 304.34. | A molecular ion peak (or adducts) corresponding to the molecular weight of 378.42. |

| Infrared (IR) | Absorption bands for hydroxyl (-OH), ether (C-O-C), and aromatic C-H and C=C bonds. | Absorption bands for hydroxyl (-OH), ether (C-O-C), and aromatic C-H and C=C bonds. |

Experimental Protocols for Structure Elucidation

The following sections outline the typical experimental methodologies employed for the isolation and identification of Guaifenesin dimers.

Isolation of Dimeric Impurities

Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for isolating these impurities from a bulk drug substance or a forced degradation sample.

Protocol for Preparative HPLC:

-

Column: A reversed-phase C18 column with appropriate dimensions for preparative scale.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where both Guaifenesin and the impurities have significant absorbance (e.g., 272 nm).

-

Fraction Collection: Collect the fractions corresponding to the retention times of the dimeric impurities.

-

Post-Collection Processing: Evaporate the solvent from the collected fractions to obtain the isolated impurity.

Structure Elucidation by Spectroscopic Methods

4.2.1. Mass Spectrometry (MS)

-

Technique: High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Procedure:

-

Dissolve the isolated impurity in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the mass spectrometer or inject it via an LC system.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

-

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC).

-

Procedure:

-

Dissolve a sufficient amount of the isolated impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire the ¹H NMR spectrum to determine the proton environments and their couplings.

-

Acquire the ¹³C NMR spectrum to identify the number and types of carbon atoms.

-

Utilize 2D NMR experiments to establish the connectivity between protons and carbons, confirming the final structure.

-

4.2.3. Infrared (IR) Spectroscopy

-

Technique: Fourier Transform Infrared (FTIR) spectroscopy.

-

Procedure:

-

Prepare the sample as a KBr pellet or a thin film.

-

Acquire the IR spectrum.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

-

Visualizing the Elucidation Process

The following diagrams, generated using the DOT language, illustrate the logical workflow for the structure elucidation of Guaifenesin dimers.

Formation Pathways

Understanding the potential formation pathways of these impurities is critical for implementing control strategies.

-

Guaifenesin Impurity D may arise as a process-related impurity from the reaction of glycerol with an excess of guaiacol or as a degradation product under certain stress conditions.

-

Guaifenesin Impurity C is likely a degradation product formed via the intermolecular dehydration (etherification) of two Guaifenesin molecules, which can be promoted by acidic conditions or high temperatures.

Conclusion

The accurate identification and characterization of Guaifenesin dimeric impurities, namely Guaifenesin Impurity D and Guaifenesin Impurity C, are essential for ensuring the quality and safety of pharmaceutical products. This technical guide provides a framework for the structural elucidation of these compounds, outlining the necessary analytical techniques and data interpretation strategies. By employing a systematic approach combining chromatographic separation and spectroscopic analysis, researchers and drug development professionals can confidently identify and control these impurities, leading to the development of safer and more effective medicines.

An In-depth Technical Guide to the Formation Mechanism of Guaifenesin Dimer Impurity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Guaifenesin, a widely used expectorant, can undergo degradation under various stress conditions to form impurities that can impact the quality, safety, and efficacy of the final drug product. Among these, the Guaifenesin dimer, identified as 1,1'-Oxybis(3-(2-methoxyphenoxy)propan-2-ol) or Guaifenesin EP Impurity C, is a notable process-related and degradation impurity. This technical guide elucidates the formation mechanism of this dimer, details the experimental conditions that promote its formation, and provides a framework for its analysis and control. The primary mechanism of formation is proposed to be an acid-catalyzed dehydration reaction, where two molecules of Guaifenesin condense to form an ether linkage.

Introduction to Guaifenesin and its Impurities

Guaifenesin, with the chemical name 3-(2-methoxyphenoxy)propane-1,2-diol, is a vicinal diol containing both a primary and a secondary hydroxyl group. The presence of these functional groups makes the molecule susceptible to various chemical transformations, including the formation of dimers and other related substances such as Isoguaifenesin, Guaiacol, and Dianisylglycerol.[1] Regulatory bodies require stringent control over such impurities, necessitating a thorough understanding of their formation pathways.

The Structure of the this compound

The this compound is chemically identified as 1,1'-Oxybis(3-(2-methoxyphenoxy)propan-2-ol) , and is listed as Guaifenesin EP Impurity C .[2][3][4][5][6] Its formation involves the linkage of two Guaifenesin molecules via an ether bond.

Proposed Formation Mechanism: Acid-Catalyzed Dehydration

The formation of the this compound is predominantly rationalized through an acid-catalyzed intermolecular dehydration mechanism. This reaction is a classic example of ether synthesis from alcohols. The presence of acidic conditions is a key promoter of this reaction.

The proposed mechanism involves the following steps:

-

Protonation of a Hydroxyl Group: In an acidic medium, a proton (H⁺) protonates one of the hydroxyl groups of a Guaifenesin molecule. The primary hydroxyl group is more likely to be protonated due to less steric hindrance, forming a good leaving group (water).

-

Nucleophilic Attack: A second molecule of Guaifenesin, with its remaining hydroxyl group (likely the more nucleophilic primary alcohol), acts as a nucleophile. It attacks the carbon atom bearing the protonated hydroxyl group of the first molecule in an SN2 reaction.

-

Deprotonation: The resulting intermediate is an oxonium ion, which is then deprotonated to yield the final this compound and regenerate the acid catalyst.

Visualizing the Formation Pathway

The following diagram illustrates the proposed acid-catalyzed dimerization of Guaifenesin.

Caption: Proposed acid-catalyzed formation of this compound.

Experimental Data from Forced Degradation Studies

Forced degradation studies are instrumental in identifying the conditions that lead to the formation of impurities. While specific quantitative data for the dimer is sparse in the public domain, the overall degradation of Guaifenesin under various stress conditions has been reported.

Summary of Guaifenesin Degradation

The following table summarizes the percentage of Guaifenesin degradation observed under different stress conditions from a High-Performance Thin-Layer Chromatography (HPTLC) study. It is under these conditions, particularly acidic and photolytic stress, that the formation of the dimer is plausible.

| Stress Condition | Exposure Time | Temperature | % Degradation of Guaifenesin |

| 1N HCl | 8 hours | Room Temp | 20.25% |

| 1N NaOH | 8 hours | Room Temp | 19.99% |

| 10% H₂O₂ | 8 hours | Room Temp | 13.84% |

| Dry Heat | 8 hours | 60°C | Not Found |

| Sunlight | 24 hours | Ambient | 21.74% |

| Data sourced from an HPTLC-based stability study of Guaifenesin. |

Limit of Quantitation (LOQ) for this compound

In the development of stability-indicating HPLC methods, the limit of quantitation (LOQ) for the this compound has been established, indicating its importance as a monitored impurity.

| Impurity | LOQ (% with respect to 2.0 mg/mL Guaifenesin) |

| Guaiacol | 0.015% |

| This compound | 0.05% |

| Dianisylglycerol | 0.05% |

| Isoguaifenesin | 0.25% |

| Data from a method development study for Guaifenesin Extended-Release Tablets.[1][7] |

Detailed Experimental Protocols for Forced Degradation

The following protocols are representative of the methodologies used in forced degradation studies of Guaifenesin, which can be adapted to specifically investigate dimer formation.

Protocol 1: HPTLC-Based Forced Degradation[7]

-

Acid- and Base-Induced Degradation:

-

Dissolve 20 mg of Guaifenesin in 10 mL of a methanolic solution of 1N HCl (for acid degradation) or 1N NaOH (for base degradation).

-

Keep the solutions at room temperature for 8 hours.

-

Neutralize 1 mL of each solution and dilute to 10 mL with methanol.

-

Apply the resultant solution to an HPTLC plate for analysis.

-

-

Hydrogen Peroxide-Induced Degradation:

-

Dissolve 20 mg of Guaifenesin in 10 mL of a methanolic solution of 10.0% (v/v) hydrogen peroxide.

-

Keep the solution for 8 hours at room temperature in the dark.

-

Apply the resultant solution to an HPTLC plate.

-

-

Dry Heat Degradation:

-

Keep powdered Guaifenesin at 60°C for 8 hours under dry heat conditions.

-

Dissolve a 20 mg sample in 10 mL of methanol for analysis.

-

-

Photochemical Degradation:

-

Prepare a stock solution of Guaifenesin.

-

Expose the solution to direct sunlight for 24 hours.

-

Analyze the resulting solution.

-

Protocol 2: HPLC-Based Forced Degradation[9][10]

-

Acid Hydrolysis: 1N HCl at 60°C for 12 hours.

-

Base Hydrolysis: 1N NaOH at 60°C for 12 hours.

-

Oxidation: 1% H₂O₂ at room temperature for 12 hours.

-

Hydrolytic Degradation: Water at 60°C for 12 hours.

-

Thermal Degradation: 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug product to visible light for 240 hours (1.2 million lux hours) and UV light for 250 hours (200 watt h/m²).

Experimental Workflow for Impurity Analysis

The general workflow for conducting these studies and analyzing the resulting impurities is as follows:

Caption: General workflow for forced degradation studies.

Conclusion and Recommendations

The formation of the this compound is a critical consideration in the development and stability testing of Guaifenesin-containing products. The proposed mechanism of acid-catalyzed dehydration provides a strong theoretical basis for its formation, particularly under acidic and potentially photolytic stress conditions.

For drug development professionals, it is recommended to:

-

Carefully control the pH during formulation to avoid acidic conditions that may promote dimerization.

-

Develop and validate robust, stability-indicating analytical methods capable of separating and quantifying the this compound from the active pharmaceutical ingredient and other impurities. The LOQ for the dimer should be considered when setting specification limits.[1][7]

-

Conduct comprehensive forced degradation studies, paying close attention to dimer formation under acidic stress, to understand the degradation profile of the specific drug product.

-

Consider the impact of excipients on the potential for dimer formation.

By understanding the mechanism and the conditions leading to the formation of the this compound, researchers and manufacturers can better control for this impurity, ensuring the quality and safety of the final pharmaceutical product.

References

- 1. emergingstandards.usp.org [emergingstandards.usp.org]

- 2. Guaifenesin EP impurity C | 1797132-23-0 | IG176324 [biosynth.com]

- 3. Guaifenesin EP Impurity C - CAS - 1797132-23-0 | Axios Research [axios-research.com]

- 4. tlcstandards.com [tlcstandards.com]

- 5. Guaifenesin EP Impurity C | molsyns.com [molsyns.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Methods for the Analysis of Guaifenesin Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

Physicochemical Properties of Guaifenesin-Related Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of two notable impurities related to the synthesis of Guaifenesin: Guaifenesin EP Impurity B (also known as Isoguaifenesin) and Guaifenesin EP Impurity D. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis, control, and formulation of Guaifenesin.

Introduction to Guaifenesin and Its Related Impurities

Guaifenesin, (±)-3-(2-methoxyphenoxy)propane-1,2-diol, is a widely used expectorant. During its synthesis and storage, various related substances or impurities can be formed. Regulatory bodies require the identification and characterization of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. This guide focuses on two such impurities:

-

Guaifenesin EP Impurity B (Isoguaifenesin): A positional isomer of Guaifenesin.

-

Guaifenesin EP Impurity D: A process-related impurity that can arise during synthesis.

Understanding the physicochemical properties of these impurities is crucial for developing robust analytical methods for their detection and quantification, as well as for assessing their potential impact on the quality of Guaifenesin-containing products.

Physicochemical Data

The following tables summarize the available quantitative physicochemical data for Guaifenesin EP Impurity B and Guaifenesin EP Impurity D.

Table 1: Physicochemical Properties of Guaifenesin EP Impurity B (Isoguaifenesin)

| Property | Value | Reference |

| Chemical Name | 2-(2-methoxyphenoxy)propane-1,3-diol | [1][2] |

| Synonyms | Isoguaifenesin, Guaifenesin β-isomer | [1] |

| CAS Number | 14007-09-1 | [1][2] |

| Molecular Formula | C₁₀H₁₄O₄ | [1][2] |

| Molecular Weight | 198.22 g/mol | [1][2] |

| Appearance | White to Off-White Solid | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Soluble in DMSO | [4] |

Table 2: Physicochemical Properties of Guaifenesin EP Impurity D

| Property | Value | Reference |

| Chemical Name | 1,3-Bis(2-methoxyphenoxy)propan-2-ol | [5] |

| CAS Number | 16929-60-5 | |

| Molecular Formula | C₁₇H₂₀O₅ | |

| Molecular Weight | 304.34 g/mol | |

| Appearance | Solid | |

| Melting Point | 73-75 °C | [6] |

| Boiling Point | 440.2 °C at 760 mmHg | [7] |

| pKa | Data not available | |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate |

Experimental Protocols for Impurity Analysis

The most common analytical technique for the identification and quantification of Guaifenesin and its related impurities is High-Performance Liquid Chromatography (HPLC). Below are detailed methodologies adapted from published literature.

Reversed-Phase HPLC Method for the Determination of Guaifenesin and Its Impurities

This method is suitable for the simultaneous determination of Guaifenesin, Guaifenesin EP Impurity B, and other related substances.

Chromatographic Conditions:

-

Column: Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 0.02 M KH₂PO₄ (pH adjusted to 3.2 with phosphoric acid) : Methanol (90:10 v/v)

-

Mobile Phase B: 0.02 M KH₂PO₄ (pH adjusted to 3.2 with phosphoric acid) : Methanol (10:90 v/v)

-

Gradient Elution:

-

0-10 min: 100% A

-

10-40 min: Linear gradient to 100% B

-

40-45 min: 100% B

-

45-50 min: Linear gradient to 100% A

-

50-60 min: 100% A

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 273 nm

-

Injection Volume: 20 µL

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve appropriate amounts of Guaifenesin and impurity reference standards in the mobile phase to prepare a stock solution. Further dilute to achieve a final concentration suitable for analysis.

-

Sample Solution: Accurately weigh a quantity of the Guaifenesin drug substance or a crushed tablet powder and dissolve it in the mobile phase. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm nylon filter before injection.

Visualizations

Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the analysis of Guaifenesin impurities using HPLC.

Logical Relationship of Guaifenesin and Its Impurities

This diagram illustrates the relationship between the active pharmaceutical ingredient (Guaifenesin) and its process-related impurities.

References

- 1. epichem.com [epichem.com]

- 2. Guaifenesin EP Impurity B | CAS No- 14007-09-1 | Simson Pharma Limited [simsonpharma.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Guaifenesin (CAS 93-14-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Guaifenesin EP Impurity D | 16929-60-5 [chemicea.com]

- 6. guaifenesin beta-isomer | C10H14O4 | CID 84154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(2-Methoxyphenoxy)-1,2-propanediol, 98+% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

In-Depth Technical Guide on Forced Degradation of Guaifenesin and Dimer Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the forced degradation of Guaifenesin, with a special focus on the formation of its dimer impurity. It is designed to assist researchers and scientists in the pharmaceutical industry in understanding the degradation pathways of Guaifenesin and in the development of stability-indicating analytical methods.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process. It involves subjecting a drug substance to conditions more severe than accelerated stability testing to elucidate its degradation profile. These studies provide valuable information on the intrinsic stability of the drug molecule, potential degradation products, and degradation pathways. This knowledge is instrumental in developing and validating stability-indicating analytical methods, as mandated by regulatory agencies worldwide.

Guaifenesin, an expectorant widely used in cough and cold formulations, is susceptible to degradation under various stress conditions. Understanding its degradation behavior is crucial for ensuring the safety, efficacy, and quality of pharmaceutical products containing it. A key degradation product that has been identified is the Guaifenesin dimer, the formation of which is a focus of this guide.

Forced Degradation of Guaifenesin: Experimental Protocols and Data

Guaifenesin has been subjected to a range of forced degradation conditions, including acid and base hydrolysis, oxidation, and thermal and photolytic stress. The following sections detail the experimental protocols for these studies and present the available quantitative data in a structured format.

Experimental Protocols

Detailed methodologies for inducing the degradation of Guaifenesin under various stress conditions are outlined below. These protocols are compiled from various scientific studies and are intended to serve as a practical guide for laboratory investigations.

2.1.1. Acid Hydrolysis

-

Procedure: 20 mg of Guaifenesin is dissolved in 10 ml of a methanolic solution of 1N hydrochloric acid (HCl).[1]

-

Conditions: The solution is kept at room temperature for 8 hours or at 60°C for 12 hours.

-

Neutralization: 1 ml of the stressed solution is taken and neutralized with an appropriate amount of a basic solution (e.g., 1N sodium hydroxide).

-

Sample Preparation: The neutralized solution is then diluted to 10 ml with methanol for analysis.[1]

2.1.2. Alkaline Hydrolysis

-

Procedure: 20 mg of Guaifenesin is dissolved in 10 ml of a methanolic solution of 1N sodium hydroxide (NaOH).[1]

-

Conditions: The solution is kept at room temperature for 8 hours or at 60°C for 12 hours.

-

Neutralization: 1 ml of the stressed solution is taken and neutralized with an appropriate amount of an acidic solution (e.g., 1N hydrochloric acid).

-

Sample Preparation: The neutralized solution is then diluted to 10 ml with methanol for analysis.[1]

2.1.3. Oxidative Degradation

-

Procedure: 20 mg of Guaifenesin is dissolved in 10 ml of a methanolic solution of hydrogen peroxide (H₂O₂), typically at a concentration of 3% or 10% (v/v).[1]

-

Conditions: The solution is kept at room temperature for 8 hours in the dark to prevent any potential photolytic degradation.

-

Sample Preparation: The resulting solution is diluted with methanol as needed for analysis.[1]

2.1.4. Thermal Degradation

-

Procedure: A powdered sample of Guaifenesin is subjected to dry heat.

-

Conditions: The sample is kept at 60°C for 8 hours or at a more aggressive 105°C for 24 hours.

-

Sample Preparation: After exposure, 20 mg of the heat-stressed powder is dissolved in 10 ml of methanol for analysis.[1]

2.1.5. Photolytic Degradation

-

Procedure: A solution of Guaifenesin in a suitable solvent (e.g., methanol) is exposed to light.

-

Conditions: The solution is exposed to direct sunlight for 24 hours or to a combination of visible and UV light for a specified duration to achieve an overall illumination of not less than 1.2 million lux hours and not less than 200 watt-hours/square meter, respectively.

-

Sample Preparation: The exposed solution is then analyzed directly or after appropriate dilution.

Data Presentation: Summary of Forced Degradation Results

The following table summarizes the quantitative results from forced degradation studies of Guaifenesin. It is important to note that the extent of degradation can vary depending on the precise experimental conditions.

| Stress Condition | Reagent and Concentration | Time and Temperature | % Degradation | Major Degradation Products Identified |

| Acidic | 1N HCl | 12 hours at 60°C | Slight Degradation | Guaiacol, Other unknown degradants |

| Alkaline | 1N NaOH | 12 hours at 60°C | Slight Degradation | Guaiacol, Other unknown degradants |

| Oxidative | 3% H₂O₂ | 3 days at RT | 0.9% | Guaiacol, Unknown degradant at RRT 0.7 |

| Thermal (Dry Heat) | - | 24 hours at 105°C | No significant degradation | - |

| Photolytic | Visible and UV light | NLT 1.2 million lux hours & 200 Wh/m² | No significant degradation | - |

RRT = Relative Retention Time

This compound Formation

A significant impurity found in Guaifenesin drug substance and product is the this compound. Understanding its structure and formation is crucial for controlling its levels in pharmaceutical formulations.

Structure of the this compound

The this compound is identified as 1,1'-Oxybis(3-(2-methoxyphenoxy)propan-2-ol) .[2][3] It is also referred to as Guaifenesin EP Impurity C.[3][4] The formation of this dimer involves the linkage of two Guaifenesin molecules through an ether bond.

Proposed Mechanism of Dimer Formation

The precise mechanism of this compound formation under forced degradation conditions is not extensively detailed in the scientific literature. However, based on the principles of organic chemistry and the structure of the dimer, a plausible mechanism can be proposed, particularly under acidic or basic conditions. This mechanism is analogous to a Williamson ether synthesis, where an alcohol or alkoxide acts as a nucleophile to displace a leaving group and form an ether.

Under acidic conditions, one of the hydroxyl groups of a Guaifenesin molecule can be protonated to form a good leaving group (water). Another Guaifenesin molecule, with one of its hydroxyl groups acting as a nucleophile, can then attack the carbon bearing the leaving group, resulting in the formation of the ether linkage of the dimer.

Conversely, under basic conditions, a hydroxyl group of a Guaifenesin molecule can be deprotonated to form a more potent alkoxide nucleophile. This alkoxide can then attack a suitably activated carbon on another Guaifenesin molecule. While there isn't an inherent leaving group on a second Guaifenesin molecule, it's possible that under certain conditions, a reactive intermediate is formed that facilitates this nucleophilic attack.

Visualization of Experimental and Logical Workflows

To further clarify the processes discussed, the following diagrams have been created using the DOT language.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation of Guaifenesin.

Proposed Mechanism for Acid-Catalyzed Dimerization of Guaifenesin

Caption: Proposed Acid-Catalyzed Dimerization of Guaifenesin.

Conclusion

The forced degradation of Guaifenesin yields several degradation products, with the this compound being a notable impurity. This guide has provided detailed experimental protocols for conducting forced degradation studies and has summarized the available quantitative data. Furthermore, a plausible mechanism for the formation of the this compound has been proposed and visualized. This information is intended to be a valuable resource for researchers and scientists working on the development and quality control of pharmaceutical products containing Guaifenesin. A thorough understanding of these degradation pathways is essential for ensuring the stability and safety of such products.

References

An In-depth Technical Guide to the Isolation and Purification of Guaifenesin Dimer from Bulk Drug

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of the Guaifenesin dimer, a known impurity in the bulk drug substance. This document outlines the impurity profile of Guaifenesin, details a proposed workflow for isolation and purification, and provides in-depth experimental protocols.

Introduction to Guaifenesin and its Impurities

Guaifenesin, chemically known as 3-(2-methoxyphenoxy)propane-1,2-diol, is a widely used expectorant.[1][2] During its synthesis and storage, various impurities can arise from process-related factors and degradation.[3] Regulatory bodies like the ICH and FDA have set stringent limits on these impurities to ensure the safety and efficacy of the final drug product.[3]

Common impurities in Guaifenesin include unreacted intermediates, residual solvents, catalyst residues, and degradation products.[3] One notable process-related impurity is the this compound.[4] The structure of the this compound has been identified as 1,1'-Oxybis(3-(2-methoxyphenoxy)propan-2-ol), also known as Guaifenesin EP Impurity C.[5]

Table 1: Profile of Guaifenesin and its Dimer Impurity

| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Guaifenesin | 3-(2-methoxyphenoxy)propane-1,2-diol | C₁₀H₁₄O₄ | 198.22 | 93-14-1[6] |

| This compound | 1,1'-Oxybis(3-(2-methoxyphenoxy)propan-2-ol) | C₂₀H₂₆O₇ | 378.4 | 1797132-23-0[5] |

Proposed Workflow for Isolation and Purification

The isolation and purification of the this compound from the bulk drug can be effectively achieved using preparative High-Performance Liquid Chromatography (HPLC). This technique is a standard method for purifying and isolating impurities in the pharmaceutical industry. The general workflow involves the following key stages:

Caption: Proposed workflow for the isolation and purification of this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the isolation and purification of the this compound.

Prior to preparative separation, it is essential to have a validated analytical HPLC method to determine the impurity profile of the bulk drug. This method will also be used to analyze the purity of the collected fractions.

Table 2: Analytical HPLC Method Parameters

| Parameter | Condition |

| Column | Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.02 M KH₂PO₄ (pH adjusted to 3.2 with orthophosphoric acid) : Methanol (90:10 v/v) |

| Mobile Phase B | 0.02 M KH₂PO₄ (pH adjusted to 3.2 with orthophosphoric acid) : Methanol (10:90 v/v) |

| Gradient Program | Time (min)/%B: 0/0, 50/40, 52/0, 60/0 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 276 nm[4] |

| Injection Volume | 10 µL |

| Diluent | Methanol[4] |

The analytical method can be scaled up to a preparative method to isolate a sufficient quantity of the dimer for characterization and use as a reference standard.

Table 3: Proposed Preparative HPLC Method Parameters

| Parameter | Condition |

| Column | A suitable preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm) |

| Mobile Phase A | 0.02 M Potassium Phosphate buffer (pH 3.2) : Methanol (90:10 v/v) |

| Mobile Phase B | Methanol |

| Gradient Program | A gradient optimized to provide good resolution between Guaifenesin and the dimer peak, based on the analytical method. A shallower gradient around the elution time of the dimer is recommended. |

| Flow Rate | 20-40 mL/min (to be optimized based on column dimensions) |

| Column Temperature | Ambient |

| Detection Wavelength | 276 nm |

| Injection Volume | To be determined by loading studies, starting with a larger volume of a concentrated sample solution. |

| Sample Preparation | A concentrated solution of the Guaifenesin bulk drug in the diluent (Methanol). The concentration should be as high as possible without causing precipitation. |

digraph "Preparative_HPLC_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];subgraph "cluster_input" { label="Input"; style="filled"; color="#FFFFFF"; node [style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="Concentrated Bulk Drug Solution"]; }

subgraph "cluster_process" { label="Process"; style="filled"; color="#FFFFFF"; node [style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Injection [label="Sample Injection"]; Separation [label="Chromatographic Separation"]; Detection [label="UV Detection (276 nm)"]; }

subgraph "cluster_output" { label="Output"; style="filled"; color="#FFFFFF"; node [style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Fractionation [label="Fraction Collection based on Chromatogram"]; Guaifenesin_Peak [label="Guaifenesin Fractions"]; Dimer_Peak [label="this compound Fractions"]; }

Sample -> Injection; Injection -> Separation; Separation -> Detection; Detection -> Fractionation; Fractionation -> Guaifenesin_Peak; Fractionation -> Dimer_Peak; }

Caption: Workflow for the preparative HPLC separation of this compound.

1. Fraction Pooling and Solvent Removal:

-

Fractions corresponding to the this compound peak are collected.

-

The purity of the collected fractions should be confirmed by analytical HPLC.

-

The pooled fractions are then concentrated under reduced pressure using a rotary evaporator to remove the mobile phase solvents.

2. Purity Assessment:

-

The purity of the isolated dimer is determined using the validated analytical HPLC method described in section 3.1.

-

The isolated material should exhibit a purity of >95% to be suitable as a reference standard.

3. Structural Characterization:

-

The identity of the isolated impurity is confirmed using spectroscopic techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight (378.4 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm it as 1,1'-Oxybis(3-(2-methoxyphenoxy)propan-2-ol).

-

Data Presentation

Quantitative data from the analysis should be presented in a clear and structured format for easy interpretation and comparison.

Table 4: Example Purity Analysis of Isolated Dimer

| Lot Number | Injection 1 (% Purity) | Injection 2 (% Purity) | Injection 3 (% Purity) | Average Purity (%) |

| GFD-001 | 96.2 | 96.5 | 96.3 | 96.3 |

| GFD-002 | 95.8 | 96.1 | 95.9 | 95.9 |

Conclusion

The isolation and purification of the this compound from the bulk drug is a critical step in ensuring the quality and safety of the final pharmaceutical product. The use of preparative HPLC provides a robust and efficient method for obtaining the dimer in high purity. The detailed protocols and workflows presented in this guide offer a comprehensive framework for researchers and scientists in the field of drug development and quality control. The isolated and characterized dimer can then be used as a reference standard for the routine quality control of Guaifenesin bulk drug and its formulations.

References

- 1. santaisci.com [santaisci.com]

- 2. emergingstandards.usp.org [emergingstandards.usp.org]

- 3. columbia.edu [columbia.edu]

- 4. 1,1'-Oxybis(3-(2-methoxyphenoxy)propan-2-OL) | C20H26O7 | CID 121230801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. guaifenesin, 93-14-1 [thegoodscentscompany.com]

In-Depth Spectral Analysis of Guaifenesin Dimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of the guaifenesin dimer, a known impurity in the synthesis of the widely used expectorant, guaifenesin. Officially designated as Guaifenesin EP Impurity C, its chemical name is 1,1'-Oxybis[3-(2-methoxyphenoxy)propan-2-ol]. Understanding the spectral characteristics of this impurity is crucial for quality control, stability testing, and regulatory compliance in the pharmaceutical industry. This document outlines the key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used for its identification and characterization.

Executive Summary

The structural elucidation of the this compound is accomplished through a combination of advanced spectroscopic methods. Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the molecular structure and connectivity of atoms. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns of the molecule. Infrared spectroscopy identifies the functional groups present in the dimer. This guide presents the available spectral data in a structured format, details the experimental protocols for these analyses, and provides visualizations of the analytical workflow.

Spectroscopic Data

The following tables summarize the key spectral data for the this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

Note: Specific chemical shift values for the this compound are typically found in the Certificate of Analysis provided by suppliers of the reference standard.

Mass Spectrometry (MS)

A Certificate of Analysis for Guaifenesin EP Impurity C confirms that the mass spectrum is consistent with the proposed structure.[1]

Table 3: Mass Spectrometry Data of this compound

| m/z Value | Interpretation |

| 378.4 | [M+H]⁺ (Molecular Ion + Proton) |

| Detailed fragmentation data not publicly available | - |

The molecular formula of the this compound is C₂₀H₂₆O₇, with a molecular weight of 378.4 g/mol .

Infrared (IR) Spectroscopy

Table 4: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not publicly available | O-H (Alcohol) |

| Data not publicly available | C-H (Aromatic) |

| Data not publicly available | C-H (Aliphatic) |

| Data not publicly available | C-O (Ether) |

| Data not publicly available | C=C (Aromatic) |

Note: The IR spectrum is expected to show characteristic absorptions for hydroxyl, ether, and aromatic functional groups.

Experimental Protocols

Detailed experimental protocols for the spectral analysis of the this compound are outlined below. These protocols are based on standard analytical chemistry practices and information gathered from suppliers of the Guaifenesin EP Impurity C reference standard.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation: Dissolve an accurately weighed sample of the Guaifenesin EP Impurity C reference standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Analysis: Process the spectra using appropriate software to assign the observed chemical shifts to the respective protons and carbons in the this compound structure.

Mass Spectrometry

Objective: To confirm the molecular weight and study the fragmentation pattern of the this compound.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the Guaifenesin EP Impurity C reference standard in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph. Utilize ESI in positive ion mode to generate protonated molecular ions ([M+H]⁺).

-

Mass Analysis: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Tandem MS (MS/MS) (Optional): To study fragmentation, select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

Data Analysis: Interpret the mass spectrum to confirm the molecular weight and, if applicable, propose fragmentation pathways consistent with the structure of the this compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Methodology:

-

Sample Preparation: Prepare the sample using an appropriate technique, such as a KBr pellet, a thin film on a salt plate, or using an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the this compound, such as O-H stretching, C-H stretching (aromatic and aliphatic), C-O stretching (ether), and C=C stretching (aromatic).

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of the this compound.

Caption: Workflow for the spectral analysis and structural elucidation of the this compound.

Conclusion

The comprehensive spectral analysis of the this compound using NMR, MS, and IR spectroscopy is essential for its unambiguous identification and characterization. While detailed public data is limited, this guide provides a framework for the analytical approach and the expected outcomes. For definitive quantitative data, it is recommended to obtain the Certificate of Analysis from a reputable supplier of the Guaifenesin EP Impurity C reference standard. The methodologies and workflows presented herein serve as a valuable resource for researchers and professionals in the pharmaceutical industry to ensure the quality and purity of guaifenesin-containing products.

References

Unraveling the Genesis of a Dimeric Impurity in Guaifenesin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive examination of the formation of a critical process-related impurity, the guaifenesin dimer, during the synthesis of the widely used expectorant, guaifenesin. By elucidating the reaction mechanisms, providing detailed experimental protocols for detection and quantification, and presenting key data in a structured format, this document serves as an essential resource for researchers and professionals engaged in pharmaceutical development and quality control.

Introduction to Guaifenesin and its Synthesis

Guaifenesin, chemically known as 3-(2-methoxyphenoxy)-1,2-propanediol, is synthesized industrially primarily through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide or an epoxide by an alkoxide. The two principal synthetic routes to guaifenesin both utilize guaiacol (2-methoxyphenol) as a key starting material.

-

Route A: Reaction of guaiacol with 3-chloro-1,2-propanediol in the presence of a base.

-

Route B: Reaction of guaiacol with glycidol (an epoxide).[1]

During these synthetic processes, several impurities can be formed, affecting the purity, and potentially the safety and efficacy, of the final active pharmaceutical ingredient (API). One such process-related impurity is a dimeric adduct, which has been identified and characterized as 1,1'-Oxybis(3-(2-methoxyphenoxy)propan-2-ol) , also known as Guaifenesin Impurity C.[2][3]

The this compound: Structure and Origin

The this compound is a significant impurity that requires careful monitoring and control during the manufacturing process.

Chemical Structure

The definitive structure of the this compound is presented below:

IUPAC Name: 1-[2-hydroxy-3-(2-methoxyphenoxy)propoxy]-3-(2-methoxyphenoxy)propan-2-ol[2] Molecular Formula: C₂₀H₂₆O₇[2] Molecular Weight: 378.42 g/mol [2]

Proposed Mechanism of Formation

The formation of the this compound is a consequence of side reactions occurring during the Williamson ether synthesis. A plausible mechanism, particularly relevant to the synthetic route involving glycidol, is proposed as follows:

-

Activation of Glycidol: In the basic reaction medium, the hydroxyl group of one molecule of glycidol can be deprotonated to form a glycidol alkoxide.

-

Nucleophilic Attack: This glycidol alkoxide can then act as a nucleophile and attack a second molecule of glycidol at one of the epoxide carbons. This ring-opening reaction forms a dimeric intermediate.

-

Reaction with Guaiacolate: The newly formed dimeric intermediate, now possessing two reactive epoxide rings, can then react with two molecules of guaiacolate (the deprotonated form of guaiacol) to yield the final this compound.

Alternatively, a guaifenesin molecule, once formed, could potentially react with another molecule of glycidol, followed by a subsequent reaction with guaiacol, although this is likely a less favored pathway.

Experimental Protocols

Accurate detection and quantification of the this compound are crucial for ensuring the quality of the drug substance. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

Analytical HPLC Method for Impurity Profiling

This protocol is a composite of methodologies reported in the literature for the analysis of guaifenesin and its impurities.[4][5][6]

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1 M ammonium acetate buffer (pH 6.8) or 0.1% phosphoric acid in water |

| Mobile Phase B | Acetonitrile or a mixture of acetonitrile and methanol (e.g., 80:20 v/v) |

| Gradient Elution | A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more non-polar impurities, including the dimer. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV spectrophotometer at 275 nm or 210 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve the guaifenesin sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 100 µg/mL. |

Isolation of the this compound by Preparative HPLC

For characterization and use as a reference standard, the this compound can be isolated from crude synthesis mixtures using preparative HPLC.

| Parameter | Specification |

| Column | A larger-bore C18 reverse-phase column suitable for preparative chromatography. |

| Mobile Phase | A similar mobile phase system to the analytical method, optimized for separation of the dimer from other impurities and the main guaifenesin peak. Isocratic elution may be employed if the separation is sufficient. |

| Flow Rate | Dependant on the column dimensions, typically in the range of 10-50 mL/min. |

| Detection | UV detector with a preparative flow cell. |

| Fraction Collection | Fractions are collected based on the retention time of the dimer peak. The collected fractions are then typically evaporated to yield the isolated impurity. |

Quantitative Data Summary

The levels of the this compound and other impurities are critical quality attributes. The following table summarizes typical impurity thresholds found in pharmaceutical analysis.

| Impurity | Typical Reporting Threshold (% area) | Typical Quantitation Limit (% area) |

| This compound | ≥ 0.05 | 0.05 |

| Guaiacol | ≥ 0.05 | 0.03 |

| Isoguaifenesin (β-isomer) | ≥ 0.05 | 0.05 |

| Any other individual unknown impurity | ≥ 0.05 | 0.10 |

| Total Impurities | - | ≤ 1.0 |

Note: These values are illustrative and may vary depending on the specific pharmacopeial monograph and manufacturer's specifications.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and workflows.

Conclusion

The formation of the this compound is an inherent challenge in the synthesis of guaifenesin, arising from the reactivity of the starting materials and intermediates. A thorough understanding of the reaction mechanism, coupled with robust analytical methods for detection and quantification, is paramount for the effective control of this impurity. The information presented in this guide provides a solid foundation for researchers and drug development professionals to address the challenges associated with the this compound, ultimately ensuring the quality and safety of this important medication.

References

- 1. Guaifenesin synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Validation of RP-HPLC Method For Simultaneous Determination of Guaifenesin Impurities in MultiDrug Combinations [globaljournals.org]

- 6. Organic impurities analysis of Guaifenesin using a C18 type HPLC column as per USP 40 monograph and its fast analysis - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

Methodological & Application

Application Note: A Robust HPLC Method for the Separation of Guaifenesin and its Dimer Impurity

Abstract

This application note details a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of the expectorant drug Guaifenesin and its process-related impurity, the Guaifenesin dimer. The method is designed for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Guaifenesin in bulk drug substances and pharmaceutical formulations. The described protocol provides a clear and reproducible approach, ensuring accurate determination of purity and degradation products.

Introduction

Guaifenesin, chemically known as (RS)-3-(2-methoxyphenoxy)propane-1,2-diol, is a widely used expectorant for the relief of chest congestion.[1][2][3] During its synthesis and upon storage, various impurities can form, one of which is the this compound, identified as 1,1'-Oxybis[3-(2-methoxyphenoxy)propan-2-ol] (also referred to as Guaifenesin Impurity C).[4][5] The presence of this and other impurities must be carefully monitored to ensure the safety and efficacy of the final drug product.

This document presents a robust HPLC method that provides excellent resolution between the parent Guaifenesin peak and its dimer, along with other potential impurities. The method is stability-indicating, as demonstrated through forced degradation studies where the dimer and other degradants are well-separated from the main analyte peak.[6][7]

Chemical Structures:

-

Guaifenesin: C₁₀H₁₄O₄

-

This compound (Impurity C): C₂₀H₂₆O₇[4][5]

-

IUPAC Name: 1,1'-Oxybis[3-(2-methoxyphenoxy)propan-2-ol][4]

-

Experimental Protocols

Materials and Reagents

-

Guaifenesin Reference Standard (USP or equivalent)

-

This compound Reference Standard

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

-

Orthophosphoric Acid (Analytical Grade)

-

Deionized Water (18.2 MΩ·cm)

Chromatographic Conditions

A gradient RP-HPLC method was developed for optimal separation.

| Parameter | Condition |

| Column | Waters Symmetry C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.02 M KH₂PO₄ in Water (pH adjusted to 3.2 with Orthophosphoric Acid) : Methanol (90:10 v/v) |

| Mobile Phase B | 0.02 M KH₂PO₄ in Water (pH adjusted to 3.2 with Orthophosphoric Acid) : Methanol (10:90 v/v) |

| Gradient Program | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25°C |

| UV Detection | 273 nm |

| Injection Volume | 10 µL |

| Diluent | Water : Acetonitrile (20:80 v/v) |

The chromatographic conditions are based on a validated stability-indicating method.[8][9]

Preparation of Solutions

1. Mobile Phase A Preparation:

-

Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water.

-

Adjust the pH to 3.2 with orthophosphoric acid.

-

Mix 900 mL of this buffer with 100 mL of methanol.

-

Filter through a 0.45 µm membrane filter and degas.

2. Mobile Phase B Preparation:

-

Prepare the 0.02 M KH₂PO₄ buffer (pH 3.2) as described for Mobile Phase A.

-

Mix 100 mL of this buffer with 900 mL of methanol.

-

Filter through a 0.45 µm membrane filter and degas.

3. Standard Stock Solution (Guaifenesin):

-

Accurately weigh and dissolve approximately 24 mg of Guaifenesin Reference Standard in the diluent in a 100 mL volumetric flask to obtain a concentration of 0.24 mg/mL.

4. Standard Stock Solution (this compound):

-

Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the diluent to a known concentration.

5. Working Standard Solution:

-

Prepare a working standard solution containing a known concentration of Guaifenesin (e.g., 12 µg/mL) and the this compound at a level relevant to the specification limit for impurities.[8]

6. Sample Preparation (from Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 600 mg of Guaifenesin and transfer to a 250 mL volumetric flask.

-

Add approximately 150 mL of diluent and sonicate for 10 minutes to dissolve.

-

Dilute to volume with the diluent and mix well.

-

Centrifuge a portion of this solution at 4000 rpm for 10 minutes.

-

The resulting solution will have a concentration of approximately 2.4 mg/mL of Guaifenesin.[8][9]

Data Presentation

The following table summarizes the expected retention times and resolution for Guaifenesin and its dimer under the specified chromatographic conditions.

| Compound | Retention Time (min) | Resolution (with respect to Guaifenesin) |

| Guaifenesin | ~ 8.5 | - |

| This compound | ~ 12.2 | > 2.0 |

Visualizations

Experimental Workflow

References

- 1. Guaifenesin - Wikipedia [en.wikipedia.org]

- 2. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. japsonline.com [japsonline.com]

Application Note: UPLC-MS/MS Method for the Quantification of Guaifenesin Dimer

Abstract

This application note describes a sensitive, selective, and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Guaifenesin Dimer, a potential impurity in guaifenesin drug products. The method is suitable for quality control and stability testing of guaifenesin formulations. The protocol details the sample preparation, chromatographic conditions, and mass spectrometric parameters for accurate and precise quantification.

Introduction

Guaifenesin is a widely used expectorant for the relief of chest congestion.[1] During the manufacturing process or upon storage, impurities can form, which may affect the safety and efficacy of the drug product. One such potential impurity is the this compound.[2][3] Forced degradation studies have shown that guaifenesin can degrade under various stress conditions such as acid, base, and oxidation, potentially leading to the formation of related substances.[4][5][6] Therefore, a reliable analytical method for the quantification of the this compound is crucial for ensuring the quality and safety of guaifenesin-containing pharmaceuticals. This UPLC-MS/MS method offers high sensitivity and selectivity for the determination of the this compound.

Experimental

Materials and Reagents

-

Guaifenesin Reference Standard (USP)

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Instrumentation

A UPLC system coupled with a triple quadrupole mass spectrometer was used for the analysis.

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent

-

Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Chromatographic Conditions

The chromatographic separation was achieved using a gradient elution.

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 2 µL |

| Gradient | Time (min) |

Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

| Parameter | Condition |

| Ionization Mode | ESI+ |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150 °C |

| Desolvation Temp. | 400 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Guaifenesin and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Guaifenesin | 199.1 | 137.1 | 20 | 15 |

| This compound | 379.2 | 199.1 | 35 | 25 |

| (Internal Standard) | (Guaifenesin-d5) | (204.1) | (142.1) | (20) |

Protocols

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of Guaifenesin and this compound reference standards in 10 mL of methanol individually.

-

Working Standard Solution (10 µg/mL): Dilute the stock solutions with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a final concentration of 10 µg/mL for each analyte.

-

Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the working standard solution to cover the desired concentration range (e.g., 1-1000 ng/mL).

Sample Preparation (from a solid dosage form)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 100 mg of guaifenesin and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.

-

Dilute to volume with methanol and mix well.

-

Filter a portion of the solution through a 0.22 µm syringe filter.

-

Dilute 1.0 mL of the filtered solution to 100.0 mL with the 50:50 mobile phase mixture.

Figure 1: Sample Preparation Workflow

Results and Discussion

Method Validation Summary

The UPLC-MS/MS method was validated for linearity, precision, accuracy, and sensitivity.

Table 2: Method Validation Data for this compound

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Forced Degradation

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2][3] Guaifenesin has been shown to degrade under acidic, alkaline, and oxidative conditions.[4][5][6] The developed method effectively separates the this compound from the parent drug and other degradation products.

Figure 2: Guaifenesin Degradation Pathways

Conclusion

The developed UPLC-MS/MS method provides a reliable and robust tool for the quantification of this compound in pharmaceutical formulations. The method is sensitive, specific, and accurate, making it suitable for routine quality control analysis and stability studies.

References

Development of a Stability-Indicating Assay for Guaifenesin: Application Notes and Protocols

Introduction

Guaifenesin is an expectorant used to treat coughs and congestion caused by the common cold, bronchitis, and other breathing illnesses. To ensure the quality, safety, and efficacy of pharmaceutical products containing Guaifenesin, a stability-indicating assay is crucial. This assay can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. These application notes provide a comprehensive overview and detailed protocols for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Guaifenesin, in accordance with International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method. These studies involve subjecting Guaifenesin to various stress conditions to accelerate its degradation.

Experimental Protocol: Forced Degradation of Guaifenesin

1.1. Preparation of Stock Solution:

-

Accurately weigh and dissolve an appropriate amount of Guaifenesin reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

1.2. Stress Conditions:

-

Acid Hydrolysis:

-